4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound with notable pharmacological properties. This compound has attracted significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves a multi-step organic synthesis process. The starting materials and intermediates must be carefully selected to ensure high yield and purity of the final product. The reaction conditions often include precise temperature control, the use of catalysts, and protection-deprotection steps to maintain the integrity of functional groups.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized synthetic routes to maximize efficiency and cost-effectiveness. Techniques such as continuous flow synthesis, advanced purification methods, and process automation are commonly employed to achieve large-scale production while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reductive conditions can lead to the formation of reduced analogs.
Substitution: Various substitution reactions can modify the pyridinone and pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidizing agents: Such as peroxides or molecular oxygen.
Reducing agents: Like hydrogen gas or hydride donors (e.g., lithium aluminum hydride).
Substituting reagents: Halogens, nucleophiles, or electrophiles depending on the desired functional group modification.
Major Products Formed
The major products of these reactions are typically structurally modified versions of the original compound, which can possess different physicochemical and pharmacological properties.
Scientific Research Applications
This compound has a wide array of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Explored for its biological activity and potential as a bioactive agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those related to inflammation and central nervous system disorders.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action for 4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves interactions with specific molecular targets, such as enzymes and receptors. The pathways affected by this compound may include signal transduction cascades, inhibition of key enzymes, or modulation of receptor activity, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-((1-(3-(4-chloro-3-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one vs. other pyrrolidinyl-oxypyridinones
Comparison with compounds possessing similar trifluoromethyl and chloro substituents
Uniqueness
What sets this compound apart from similar molecules is its distinct structural features that confer unique pharmacological properties, making it a candidate of interest for further drug development and research.
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Properties
IUPAC Name |
4-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O3/c1-13-9-16(11-20(29)26(13)2)30-15-7-8-27(12-15)19(28)6-4-14-3-5-18(22)17(10-14)21(23,24)25/h3,5,9-11,15H,4,6-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKRUFGRSJXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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